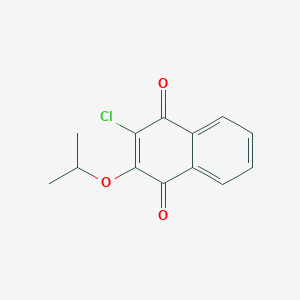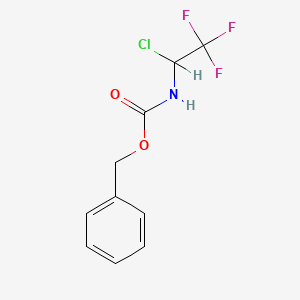
(2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid is a synthetic organic compound that belongs to the class of acrylic acids It is characterized by the presence of a cyclohexene ring substituted with two methyl groups and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylcyclohex-2-en-1-one.
Aldol Condensation: The key step involves an aldol condensation reaction between 2,6-dimethylcyclohex-2-en-1-one and an appropriate aldehyde to form the desired acrylic acid derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of (2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid may involve large-scale aldol condensation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound may influence metabolic or signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2e)-3-(2,6-dimethylcyclohex-2-enyl)propanoic acid: Similar structure but with a propanoic acid moiety.
(2e)-3-(2,6-dimethylcyclohex-2-enyl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
(2e)-3-(2,6-dimethylcyclohex-2-enyl)acrylic acid is unique due to its specific combination of a cyclohexene ring with an acrylic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
682805-05-6 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 |
Nom IUPAC |
(E)-3-(2,6-dimethylcyclohex-2-en-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H16O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h4,6-7,9-10H,3,5H2,1-2H3,(H,12,13)/b7-6+ |
Clé InChI |
QSPBLCMJQCAHHO-VOTSOKGWSA-N |
SMILES |
CC1CCC=C(C1C=CC(=O)O)C |
SMILES isomérique |
CC1CCC=C(C1/C=C/C(=O)O)C |
SMILES canonique |
CC1CCC=C(C1C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cycloheptyl-3-(1H-indol-3-yl)-2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonylamino]propanamide](/img/structure/B1659749.png)


![N-benzyl-3-[(4-fluorophenyl)sulfonylamino]-3-(4-methoxyphenyl)-N-methylpropanamide](/img/structure/B1659753.png)

![3-[(4-chlorophenyl)methylsulfanyl]-N-(2,3-dimethylcyclohexyl)propanamide](/img/structure/B1659755.png)
![N-[(E)-(2-Oxo-3-phenyl-5-pyridin-1-ium-1-yl-1H-imidazol-4-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B1659758.png)



![Acetamide, N,N'-[(5-methyl-2-oxo-1,3-cyclohexanediylidene)bis(methylidyne-4,1-phenylene)]bis-](/img/structure/B1659768.png)
![tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1659769.png)

